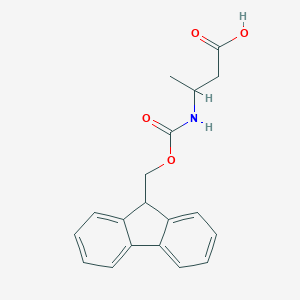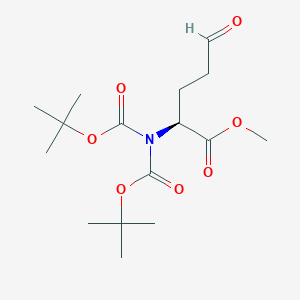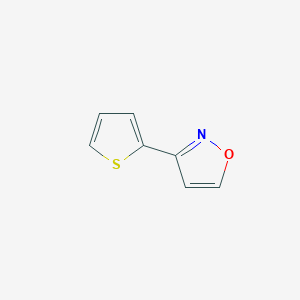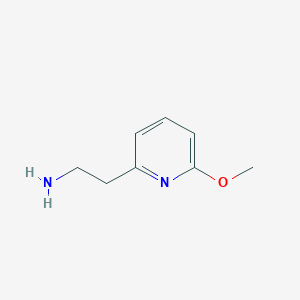
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1018443-01-0 . It has a molecular weight of 186.25 . The IUPAC name of this compound is tert-butyl 3-methyl-3-azetidinylcarbamate .
Physical And Chemical Properties Analysis
“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 186.25 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized chemistry resources.
Applications De Recherche Scientifique
Agricultural Chemistry
In agricultural chemistry, the compound could be investigated for its potential use in developing new pesticides or fertilizers, aiming to enhance crop protection and growth.
Each application area leverages the unique chemical properties of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate to advance research and development across various scientific disciplines. The compound’s versatility makes it a valuable asset in the ongoing quest for innovation and discovery in science .
Safety and Hazards
The safety information available indicates that “tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. Precautionary statements include measures to take in case of exposure or if specific situations occur .
Propriétés
IUPAC Name |
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVXPWQROCCVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571808 |
Source


|
| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate | |
CAS RN |
159603-47-1 |
Source


|
| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)




![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)







